molecular formula C13H18N2O B2906999 3-Phenyl-1-(piperazin-1-yl)propan-1-one CAS No. 117132-90-8

3-Phenyl-1-(piperazin-1-yl)propan-1-one

Cat. No. B2906999
CAS RN: 117132-90-8
M. Wt: 218.3
InChI Key: VBXKDEVTVQJYTD-UHFFFAOYSA-N
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Description

3-Phenyl-1-(piperazin-1-yl)propan-1-one is a chemical compound with the molecular weight of 218.3 . Its IUPAC name is 1-(3-phenylpropanoyl)piperazine .


Synthesis Analysis

The synthesis of 3-Phenyl-1-(piperazin-1-yl)propan-1-one and its derivatives has been a subject of interest in various research studies . For instance, one study designed and synthesized novel 1-phenoxy-3-(piperazin-1-yl)propan-2-ol derivatives as potential triple reuptake inhibitors .


Molecular Structure Analysis

The InChI code for 3-Phenyl-1-(piperazin-1-yl)propan-1-one is 1S/C13H18N2O/c16-13(15-10-8-14-9-11-15)7-6-12-4-2-1-3-5-12/h1-5,14H,6-11H2 .

Scientific Research Applications

Antimicrobial Activity

Compounds derived from piperazine have shown promise in antimicrobial activity. For instance, certain piperazine chrome-2-one compounds have exhibited good antibacterial activity .

Future Directions

Research into 3-Phenyl-1-(piperazin-1-yl)propan-1-one and its derivatives is ongoing, with recent studies exploring their potential as triple reuptake inhibitors . This suggests that they may have future applications in the treatment of conditions like major depressive disorder .

properties

IUPAC Name

3-phenyl-1-piperazin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c16-13(15-10-8-14-9-11-15)7-6-12-4-2-1-3-5-12/h1-5,14H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXKDEVTVQJYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1-(piperazin-1-yl)propan-1-one

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